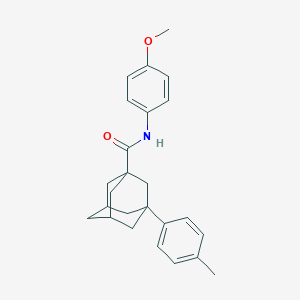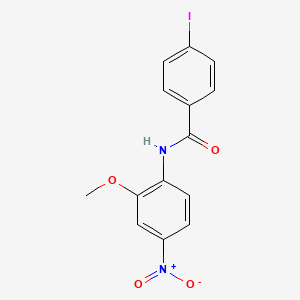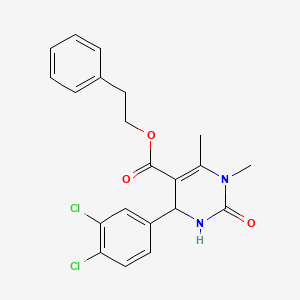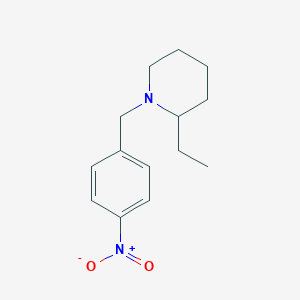![molecular formula C23H18Cl2N2O2 B4956010 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4956010.png)
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the accumulation of amyloid beta (a protein associated with Alzheimer's disease) in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its broad range of potential applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different experimental settings.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone. These include further investigation of its mechanism of action, optimization of its use in different experimental settings, and development of new derivatives with improved properties.
In conclusion, 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Although its mechanism of action is not fully understood, it has been shown to exhibit anticancer, antifungal, and antibacterial activities, and has potential use in the treatment of Alzheimer's and Parkinson's diseases. Further research is needed to fully understand its mechanism of action and optimize its use in different experimental settings.
合成方法
The synthesis of 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone involves the condensation of 2,4-dichloroaniline and 2-(4-methylphenoxy)ethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
科学研究应用
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-6-9-17(10-7-15)29-13-12-27-22(18-11-8-16(24)14-20(18)25)26-21-5-3-2-4-19(21)23(27)28/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKYGHMHKFOJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)


![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)